molecular formula C13H12BClO3 B577614 (3-(Benzyloxy)-5-chlorophenyl)boronic acid CAS No. 1256345-82-0

(3-(Benzyloxy)-5-chlorophenyl)boronic acid

Cat. No. B577614
CAS RN: 1256345-82-0
M. Wt: 262.496
InChI Key: SWIWCFVJNUUJOG-UHFFFAOYSA-N
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Description

“(3-(Benzyloxy)-5-chlorophenyl)boronic acid” is a type of organoboron compound . Organoboron compounds, particularly boronic acids, are widely used in medicinal chemistry and have been studied for their anticancer, antibacterial, and antiviral activities . They are also used as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities .


Synthesis Analysis

Boronic acids are often used as building blocks and synthetic intermediates . They can be synthesized using a variety of methods. For example, one study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . Another study described the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology .


Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . Another study reported the catalytic protodeboronation of alkyl boronic esters, paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Microwave Suzuki-Miyaura Coupling

This compound is utilized in the Microwave Suzuki-Miyaura coupling , a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. This method is favored for its speed, efficiency, and the ability to couple a wide range of aryl or vinyl boronic acids with aryl or vinyl halides or triflates under microwave irradiation .

Electrophilic Fluorination Reagent Synthesis

Researchers use 3-Benzyloxy-5-chlorophenylboronic acid to prepare palladium-based fluoride-derived electrophilic fluorination reagents . These reagents are significant in the synthesis of PET imaging agents , which are crucial for positron emission tomography, a type of nuclear medicine imaging .

Isoindoline Synthesis

The compound serves as a reactant in the synthesis of substituted isoindolines through a palladium-catalyzed cascade reaction. Isoindolines are important scaffolds in medicinal chemistry due to their presence in various biologically active compounds .

Ruthenium-Catalyzed Hydrogenation

In the field of organic synthesis, 3-Benzyloxy-5-chlorophenylboronic acid is a reactant in ruthenium-catalyzed hydrogenation reactions . This process is used to reduce organic compounds, often leading to the formation of chiral centers, which are valuable in pharmaceuticals .

Suzuki Coupling Reactions

It is a key reagent in Suzuki coupling reactions , a widely applied method for forming biaryl compounds. The reaction is known for its tolerance to a variety of functional groups, making it versatile for synthesizing complex organic molecules .

Palladium-Catalyzed Arylation

The compound is involved in palladium-catalyzed arylation reactions , which are used to introduce aryl groups into a molecule. This reaction is pivotal in the synthesis of aromatic compounds, which are fundamental structures in many drugs and agrochemicals .

Organoboron Reagent Preparation

3-Benzyloxy-5-chlorophenylboronic acid is used to prepare various organoboron reagents . These reagents are essential in modern synthetic chemistry for carbon-carbon bond formation, due to their stability and functional group compatibility .

Analytical Characterization

Lastly, this compound is significant in the analytical characterization of cyclization products. It is used to understand the structure and properties of cyclized molecules, which is crucial in the development of new chemical entities .

Safety and Hazards

While specific safety and hazard information for “(3-(Benzyloxy)-5-chlorophenyl)boronic acid” is not available in the search results, general precautions for handling boronic acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future of boronic acids in medicinal chemistry looks promising. The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . This suggests that extending studies with boronic acids could lead to the development of new promising drugs .

Mechanism of Action

Target of Action

The primary target of 3-Benzyloxy-5-chlorophenylboronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the boronic acid group for the transmetalation process .

Pharmacokinetics

They are readily prepared for use in reactions .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, enabling the construction of complex organic molecules .

Action Environment

The action of 3-Benzyloxy-5-chlorophenylboronic Acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound’s stability can be affected by air and moisture . Safety precautions should be taken to avoid dust formation and contact with skin and eyes .

properties

IUPAC Name

(3-chloro-5-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIWCFVJNUUJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681600
Record name [3-(Benzyloxy)-5-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzyloxy)-5-chlorophenyl)boronic acid

CAS RN

1256345-82-0
Record name [3-(Benzyloxy)-5-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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